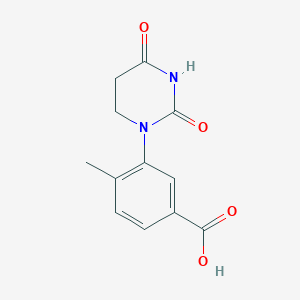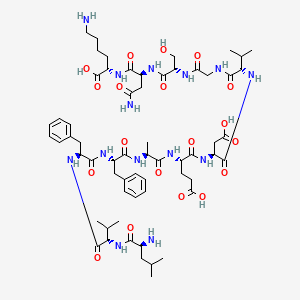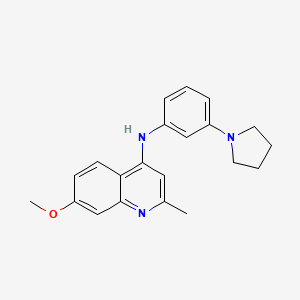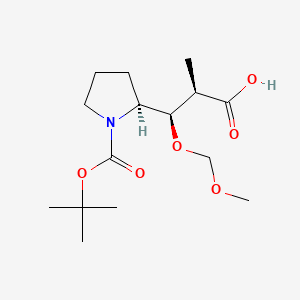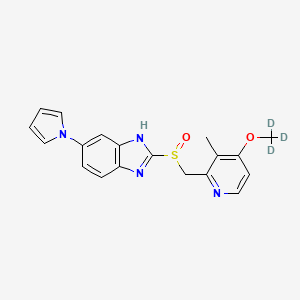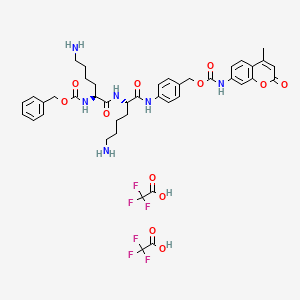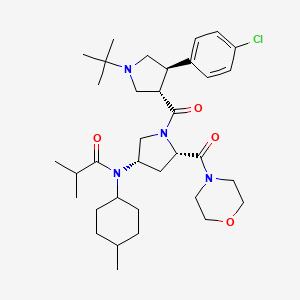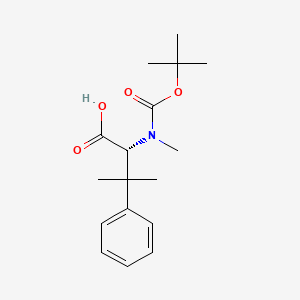
Taltobulin intermediate-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taltobulin intermediate-8 is a chemical compound used as an intermediate in the synthesis of Taltobulin, a potent microtubule inhibitor. Taltobulin is commonly used in the preparation of antibody-drug conjugates (ADC) as a cytotoxic component. It disrupts tubulin polymerization, induces mitotic arrest, and triggers apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-8 involves a convergent multicomponent strategy. One of the key steps in the synthesis is the four-component Ugi reaction (Ugi-4CR), which allows for the rapid assembly of the compound . The synthetic route is designed to be efficient and scalable, enabling the production of this compound in good yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Taltobulin intermediate-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Taltobulin intermediate-8 has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of Taltobulin and other related compounds.
Biology: The compound is studied for its effects on microtubule dynamics and cell division.
Medicine: this compound is used in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: The compound is utilized in the large-scale production of Taltobulin for pharmaceutical applications
Mechanism of Action
Taltobulin intermediate-8 exerts its effects by disrupting tubulin polymerization. It binds to the colchicine binding site on tubulin, preventing the formation of microtubules. This disruption leads to mitotic arrest and subsequent apoptosis of the affected cells. The compound’s ability to overcome P-glycoprotein-mediated resistance makes it a valuable tool in cancer therapy .
Comparison with Similar Compounds
Hemiasterlin: A natural product with similar antimitotic properties.
HTI-286: A synthetic analogue of hemiasterlin with potent antimicrotubule activity.
Vinblastine: A vinca alkaloid that also disrupts microtubule dynamics.
Uniqueness: Taltobulin intermediate-8 is unique due to its synthetic accessibility and potent activity as a microtubule inhibitor. Unlike natural products like hemiasterlin, this compound can be synthesized efficiently using a convergent multicomponent strategy. Additionally, its ability to overcome drug resistance mechanisms makes it a valuable compound in cancer research and therapy .
Properties
CAS No. |
676487-38-0 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)/t13-/m0/s1 |
InChI Key |
ZWQAFCGLXUTMKH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


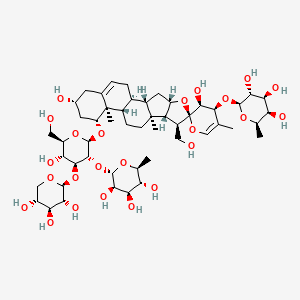
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
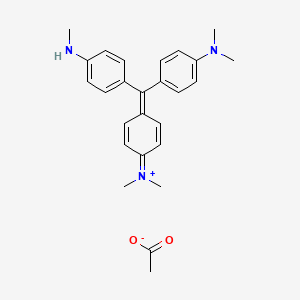
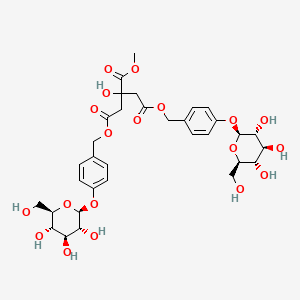
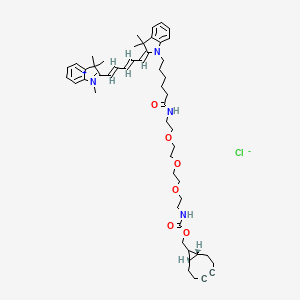
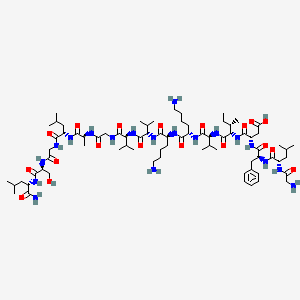
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
